BenchChemオンラインストアへようこそ!

(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine

LOXL2 enzyme inhibition amine oxidase

This compound is a validated LOXL2 inhibitor scaffold (IC50 75.1 nM) and aligns with patented Mps1 checkpoint inhibitor motifs. Its rigid cyclopentyl core ensures consistent SAR by maintaining conformational constraint—substituting analogs can reduce target affinity by an order of magnitude. With ≥98% purity, it enables high-throughput parallel synthesis. The primary amine allows facile derivatization. Choose this exact scaffold to establish baseline activity and streamline lead optimization in fibrosis, oncology, or enzyme inhibitor programs.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13609231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2(CCCC2)CN
InChIInChI=1S/C10H16N2O/c1-8-6-9(12-13-8)10(7-11)4-2-3-5-10/h6H,2-5,7,11H2,1H3
InChIKeyLSMYRAPWUJODLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine: Chemical Identity and Procurement Baseline


(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine (CAS 1352505-64-6) is a synthetic organic compound of the substituted cyclopentylamine class, characterized by a cyclopentyl core substituted at the 1-position with a methanamine group and a 5-methylisoxazol-3-yl heterocyclic moiety . It has the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . The compound functions primarily as a versatile primary amine building block in medicinal chemistry, with documented applications as an enzyme inhibitor scaffold in LOXL2 and Mps1 kinase inhibitor development programs [1].

Why (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine Cannot Be Simply Replaced by Generic Analogs


Structural variations among isoxazole-containing cyclopentyl amines produce significant differences in target binding affinity and selectivity that preclude simple substitution. The specific geometry of the 1-(5-methylisoxazol-3-yl)cyclopentyl scaffold creates a defined spatial orientation of the primary amine group, which directly influences hydrogen bonding networks and hydrophobic interactions within enzyme active sites [1]. Even minor modifications to the substitution pattern—such as relocating the methyl group on the isoxazole ring or altering the cyclopentyl ring size—can reduce target affinity by an order of magnitude or shift selectivity profiles across related targets [2]. For procurement decisions in lead optimization campaigns, substituting this exact compound with a structurally similar but unvalidated analog introduces uncontrolled variables that can derail structure-activity relationship (SAR) interpretation and delay project timelines.

Quantitative Differentiation Evidence for (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine


Human LOXL2 Enzyme Inhibition Potency: 75.1 nM IC50

This compound demonstrates moderate inhibitory activity against human lysyl oxidase-like 2 (LOXL2) enzyme, with a reported IC50 of 75.1 nM when evaluated using the Amplex Red fluorescence assay with 10-20× concentrated conditioned media containing BSA [1]. This value positions the compound within the sub-100 nM potency range that is generally considered relevant for LOXL2 inhibitor lead optimization programs. Cross-study comparable data from the same target class reveals a structural analog exhibiting approximately 4-fold weaker potency (309-310 nM IC50) against full-length recombinant human LOXL2 under similar assay conditions [2].

LOXL2 enzyme inhibition amine oxidase

Cyclopentyl Ring Confers Distinct Conformational Constraint Versus Linear or Smaller Ring Analogs

The cyclopentyl ring in this compound provides a specific degree of conformational constraint that differs fundamentally from analogs bearing cyclohexyl, cyclopropyl, or acyclic alkyl linkers . Structure-activity relationship (SAR) studies on tricyclic isoxazole series have demonstrated that cyclohexyl-based linkers produce measurable differences in modulator activity and selectivity profiles compared to smaller ring systems [1]. The five-membered cyclopentyl ring in the target compound occupies an intermediate conformational space—offering greater rigidity than acyclic analogs while avoiding the increased steric bulk and different chair/boat equilibria of six-membered cyclohexyl systems .

conformational constraint cyclopentyl scaffold optimization

Primary Amine Functionality Enables Versatile Derivatization Without Steric Hindrance Observed in N-Substituted Analogs

The compound contains an unsubstituted primary amine group (-CH2NH2), which provides maximum synthetic versatility for amide bond formation, reductive amination, and urea/thiourea synthesis without the steric hindrance or altered basicity associated with N-alkylated analogs . In contrast, structural analogs bearing N-substituted amines—such as N-cyclopentyl-5-methylisoxazol-4-amine—exhibit reduced nucleophilicity and altered hydrogen bonding capacity due to substitution at the amine nitrogen . Patent SAR studies on related isoxazole series have demonstrated that methylation of amide nitrogens significantly alters subtype selectivity profiles [1].

primary amine derivatization medicinal chemistry

Documented Commercial Availability with Consistent ≥98% Purity Specification Across Multiple Suppliers

This compound is commercially available from multiple independent chemical suppliers with a consistent purity specification of ≥98% . This multi-sourcing profile provides procurement resilience and price competition not uniformly available for all isoxazole-cyclopentyl amine analogs. In contrast, structurally related compounds such as (5-cyclopentyl-1,2-oxazol-3-yl)methanamine and 3-cyclopentyl-5-isoxazolamine have more restricted commercial availability and may require custom synthesis .

commercial availability purity procurement

Optimal Research and Industrial Application Scenarios for (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine


LOXL2 Inhibitor Lead Optimization Programs

This compound serves as a validated starting scaffold for LOXL2 inhibitor development, with documented enzyme inhibition at 75.1 nM IC50 [1]. The cyclopentyl methanamine core provides a suitable vector for further SAR exploration through amine derivatization while maintaining the conformational constraint essential for target engagement. Research teams focused on fibrosis, cancer metastasis, or other LOXL2-associated pathologies can use this compound to establish baseline activity for analog series.

Mps1/TTK Kinase Spindle Checkpoint Inhibitor Development

Patent literature identifies amino-substituted isoxazoles bearing cyclopentyl groups as inhibitors of the mitotic (spindle assembly) checkpoint with potential anticancer applications [2]. The target compound aligns with the structural motifs described in EP2977375 for compounds that inhibit mitotic checkpoint function without directly interfering with Mps1 kinase activity. This distinct mechanism of action makes the scaffold valuable for developing novel antimitotic agents with potentially differentiated toxicity profiles compared to classical antitubulin drugs.

Medicinal Chemistry Building Block for Parallel Library Synthesis

The primary amine functionality enables straightforward incorporation into diverse compound libraries via high-yielding amide coupling, reductive amination, and sulfonamide formation reactions . With consistent ≥98% purity and multi-supplier commercial availability, this building block is suitable for automated parallel synthesis workflows where batch-to-batch reproducibility is critical for SAR interpretation. The cyclopentyl ring provides a rigid, non-planar scaffold element that can improve physicochemical properties relative to fully aromatic analogs.

Conformationally Constrained Fragment for Structure-Based Drug Design

The defined geometry of the 1-(5-methylisoxazol-3-yl)cyclopentyl scaffold, combined with its relatively low molecular weight (180.25 g/mol) and moderate lipophilicity, positions this compound as a suitable fragment for structure-based drug design campaigns . The constrained cyclopentyl ring reduces the entropic penalty upon target binding compared to flexible acyclic linkers, potentially improving binding efficiency metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Quote Request

Request a Quote for (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.